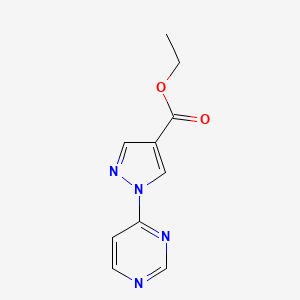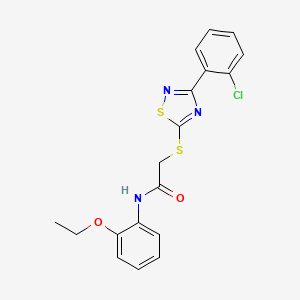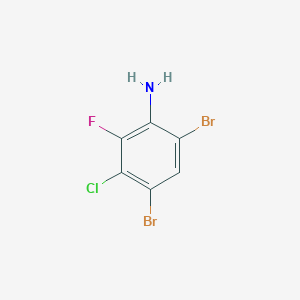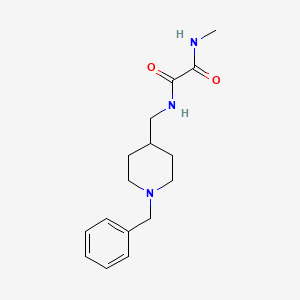![molecular formula C19H22N2O4S B2552358 4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide CAS No. 328068-82-2](/img/structure/B2552358.png)
4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide" is a derivative of benzenesulfonamide, a class of compounds known for their diverse biological activities. Benzenesulfonamides have been extensively studied for their potential as enzyme inhibitors, particularly in the context of carbonic anhydrases and kynurenine 3-hydroxylase, which are implicated in various physiological and pathological processes .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or the modification of existing sulfonamide compounds to introduce additional functional groups that confer desired properties . For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involved the introduction of a phenylthiazol moiety to the benzenesulfonamide core . Similarly, the synthesis of compounds with carbonic anhydrase inhibitory activity involved the incorporation of phenyl-1,2,3-triazole moieties .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. The crystal structures of these compounds often reveal interesting features such as hydrogen bonding and π-π interactions, which can influence their biological activity .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, including those that lead to the formation of complexes with metals or the transformation of functional groups. For instance, electrochemical oxidation of cobalt in the presence of a benzenesulfonamide derivative resulted in the formation of cobalt complexes . The reactivity of these compounds can also be exploited in the synthesis of more complex molecules with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and reactivity, are influenced by the nature and position of substituents on the benzene ring. These properties are crucial for the biological activity of the compounds, as they affect their interaction with biological targets and their pharmacokinetic profiles . For example, the introduction of electron-donating or electron-withdrawing groups can significantly alter the acidity of the sulfonamide hydrogen, which in turn can affect the binding affinity to enzymes .
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Benzenesulfonamides have been identified as a novel series of endothelin-A (ETA) selective antagonists, with specific substitutions leading to improved binding and functional activity. For example, biphenylsulfonamides, through ortho substitution and optimization of the pendant phenyl ring, have shown enhanced ETA binding affinity and in vivo activity in inhibiting endothelin-1 effects in nonhuman primates (Murugesan et al., 1998).
Carbonic Anhydrase Inhibitors
A series of ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have been synthesized and tested for their efficiency as carbonic anhydrase (CA) inhibitors against several human isoforms. These compounds, particularly those incorporating morpholine, have shown high selectivity and potency against CA IX, a validated drug target for anticancer/antimetastatic agents, indicating their potential in medicinal and pharmacological studies (Lolak et al., 2019).
Antimicrobial and Anticancer Properties
Novel thiourea derivatives bearing benzenesulfonamide moiety have been synthesized and evaluated for their antimicrobial activity, with some compounds showing significant activity against Mycobacterium tuberculosis. This suggests their potential as second-line antituberculosis pro-drugs (Ghorab et al., 2017).
Additionally, new compounds like 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}-benzenesulfonamide have been synthesized and shown to exhibit significant anti-breast cancer activity, outperforming standard drugs in MCF7 cell lines. Molecular docking studies further supported their efficacy, highlighting a promising avenue for cancer treatment (Kumar et al., 2021).
Targeted Therapies for Pulmonary Conditions
Phosphatidylinositol 3-kinase inhibitors, incorporating benzenesulfonamide moieties, have been evaluated for treating idiopathic pulmonary fibrosis and cough. In vitro data support their utility, with ongoing Phase I studies aiming to confirm their effectiveness in patients, suggesting a new therapeutic pathway for pulmonary conditions (Norman, 2014).
Propriétés
IUPAC Name |
N,4-dimethyl-N-[4-(morpholine-4-carbonyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15-3-9-18(10-4-15)26(23,24)20(2)17-7-5-16(6-8-17)19(22)21-11-13-25-14-12-21/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHRDRTXMKWFHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-ethyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2552280.png)
![4-benzyl-7-hydroxy-N-(3-methoxyphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2552281.png)

![(Z)-N-Benzyl-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2552284.png)

![N',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide](/img/structure/B2552287.png)


![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2552292.png)
![2-{2-[(4-butylphenyl)amino]-2-oxoethyl}-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/no-structure.png)
![N-[(4-ethylphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2552295.png)
![(2S)-2-[4-(trifluoromethyl)phenyl]oxirane](/img/structure/B2552297.png)